molecular formula C10H12N2O3 B13310980 3-(1-Methyl-1H-imidazole-2-carbonyl)oxan-4-one

3-(1-Methyl-1H-imidazole-2-carbonyl)oxan-4-one

Cat. No.: B13310980
M. Wt: 208.21 g/mol
InChI Key: ISJDIJPWXOERLD-UHFFFAOYSA-N
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Description

3-(1-Methyl-1H-imidazole-2-carbonyl)oxan-4-one is a heterocyclic compound that features both an imidazole ring and an oxanone ring

Chemical Reactions Analysis

Types of Reactions

3-(1-Methyl-1H-imidazole-2-carbonyl)oxan-4-one can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring yields N-oxides, while reduction of the carbonyl group results in alcohol derivatives.

Mechanism of Action

The mechanism of action of 3-(1-Methyl-1H-imidazole-2-carbonyl)oxan-4-one involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a useful ligand in catalysis. Additionally, the compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Methyl-1H-imidazole-2-carbonyl)oxan-4-one is unique due to the presence of both the imidazole and oxanone rings, which confer distinct chemical properties and reactivity. This dual-ring structure enhances its versatility in various applications, particularly in the synthesis of complex molecules and as a ligand in coordination chemistry.

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

3-(1-methylimidazole-2-carbonyl)oxan-4-one

InChI

InChI=1S/C10H12N2O3/c1-12-4-3-11-10(12)9(14)7-6-15-5-2-8(7)13/h3-4,7H,2,5-6H2,1H3

InChI Key

ISJDIJPWXOERLD-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1C(=O)C2COCCC2=O

Origin of Product

United States

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